molecular formula C7H6O2 B12055431 Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone CAS No. 284474-48-2

Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone

Cat. No.: B12055431
CAS No.: 284474-48-2
M. Wt: 128.16 g/mol
InChI Key: RGHHSNMVTDWUBI-QNKSCLMFSA-N
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Description

Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is particularly interesting due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms can significantly alter the physical and chemical properties of the molecule, making it useful for specific research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone typically involves the deuteration of 4-hydroxybenzaldehyde. This process can be achieved through several methods, including:

    Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Employing deuterated reagents like deuterium oxide (D2O) in the presence of a base to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and the concentration of deuterium gas.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The deuterium atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)carboxylic acid.

    Reduction: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanol.

    Substitution: Various deuterated phenyl derivatives depending on the substituent introduced.

Chemistry:

    Isotope Labeling: Used in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.

    Kinetic Isotope Effects: Investigating the effects of deuterium substitution on reaction rates and mechanisms.

Biology:

    Metabolic Studies: Tracing metabolic pathways and studying enzyme kinetics using deuterated compounds.

    Protein Structure Analysis: Deuterium exchange experiments to study protein folding and dynamics.

Medicine:

    Pharmaceutical Research: Developing deuterated drugs with improved metabolic stability and reduced side effects.

    Diagnostic Imaging: Enhancing the contrast in imaging techniques like MRI.

Industry:

    Material Science: Developing deuterated polymers and materials with unique properties.

    Catalysis: Studying the effects of deuterium on catalytic processes and reaction mechanisms.

Mechanism of Action

The mechanism by which Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone exerts its effects is primarily through the alteration of reaction kinetics and pathways due to the presence of deuterium. Deuterium atoms form stronger bonds compared to hydrogen, leading to changes in bond dissociation energies and reaction rates. This can affect molecular targets and pathways, making the compound useful for studying specific biochemical and chemical processes.

Comparison with Similar Compounds

  • Deuterio-(4-deuteriooxyphenyl)methanone
  • Deuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone
  • Deuterio-(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone

Comparison: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone is unique due to the extensive deuteration at multiple positions, which can significantly alter its physical and chemical properties compared to partially deuterated analogs. This extensive deuteration makes it particularly useful for detailed mechanistic studies and applications requiring high isotopic purity.

Properties

CAS No.

284474-48-2

Molecular Formula

C7H6O2

Molecular Weight

128.16 g/mol

IUPAC Name

deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone

InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D/hD

InChI Key

RGHHSNMVTDWUBI-QNKSCLMFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])O[2H])[2H]

Canonical SMILES

C1=CC(=CC=C1C=O)O

Origin of Product

United States

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